molecular formula C46H31N7O14S4 B13787552 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- CAS No. 25180-11-4

2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-

Cat. No.: B13787552
CAS No.: 25180-11-4
M. Wt: 1034.0 g/mol
InChI Key: FEPFZIRBHFDQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is often used as a dye due to its intense color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthylamine, followed by coupling with 6-sulphonaphthylamine. This intermediate product undergoes further diazotization and coupling steps to form the final compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid has several scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed as a staining agent in microscopy to highlight specific structures in biological samples.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Utilized in the textile industry for dyeing fabrics due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid
  • 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid

Uniqueness

The uniqueness of 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid lies in its complex structure, which provides it with distinct color properties and stability. Its multiple azo groups and sulfonic acid functionalities make it highly soluble in water and suitable for various applications in different fields.

Properties

CAS No.

25180-11-4

Molecular Formula

C46H31N7O14S4

Molecular Weight

1034.0 g/mol

IUPAC Name

4-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C46H31N7O14S4/c54-42-24-31(70(62,63)64)20-26-19-30(69(59,60)61)23-41(44(26)42)52-50-38-15-14-37(33-8-4-5-9-34(33)38)48-49-39-16-17-40(36-22-29(68(56,57)58)11-13-35(36)39)51-53-45-43(71(65,66)67)21-25-18-28(10-12-32(25)46(45)55)47-27-6-2-1-3-7-27/h1-24,47,54-55H,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)

InChI Key

FEPFZIRBHFDQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C9C(=CC(=C8)S(=O)(=O)O)C=C(C=C9O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.